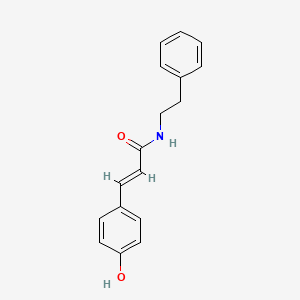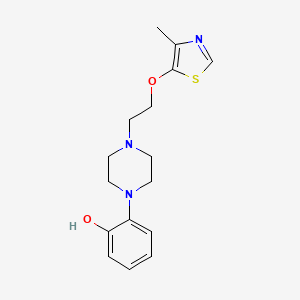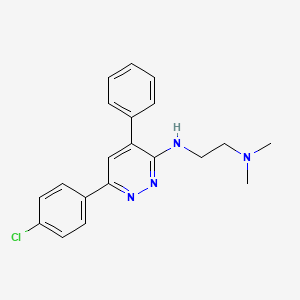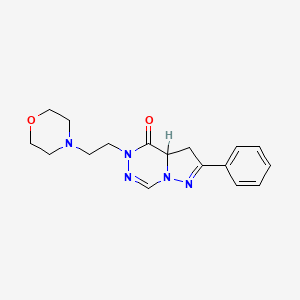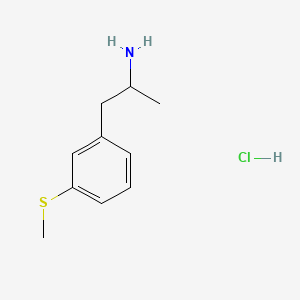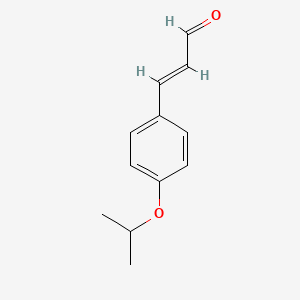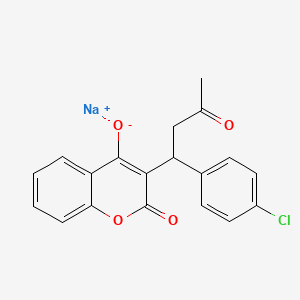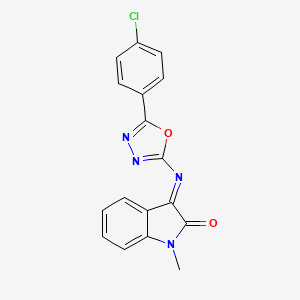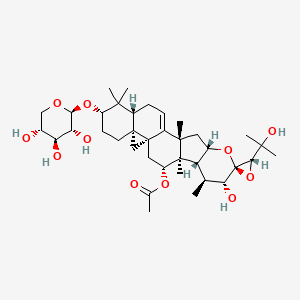
Actaeaepoxide-3-o-beta-D-xylopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is part of a class of triterpenoid saponins, which are known for their diverse biological activities.
準備方法
Actaeaepoxide-3-o-beta-D-xylopyranoside is typically isolated from the minor triterpene fraction of the rhizome extract of Actaea racemosa . The extraction process involves several steps:
Extraction: The rhizomes are dried and powdered before being subjected to solvent extraction using methanol or ethanol.
Fractionation: The crude extract is then fractionated using chromatographic techniques such as column chromatography.
Isolation: The specific compound is isolated from the fraction using high-performance liquid chromatography (HPLC).
化学反応の分析
Actaeaepoxide-3-o-beta-D-xylopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the epoxide group, leading to different structural analogs.
Substitution: The glycosidic bond can be hydrolyzed under acidic conditions to yield the aglycone and sugar moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Actaeaepoxide-3-o-beta-D-xylopyranoside has several scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoid saponins and their derivatives.
Biology: Researchers study its effects on various biological systems, including its potential anti-inflammatory and anticancer properties.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating conditions like inflammation and cancer.
Industry: Its applications in industry are limited, but it is used in the development of natural product-based pharmaceuticals.
作用機序
The mechanism of action of Actaeaepoxide-3-o-beta-D-xylopyranoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Modulation of signaling pathways: It may influence pathways involved in inflammation and cell proliferation.
Interaction with enzymes: It can inhibit or activate certain enzymes, leading to changes in cellular processes.
Binding to receptors: It may bind to specific receptors on cell surfaces, triggering downstream effects.
類似化合物との比較
Actaeaepoxide-3-o-beta-D-xylopyranoside can be compared with other cycloartane glycosides such as cimigenol 3-O-beta-D-xylopyranoside . While both compounds share a similar core structure, this compound is unique due to its specific epoxide group, which may confer different biological activities and chemical reactivity.
Similar compounds include:
- Cimigenol 3-O-beta-D-xylopyranoside
- Cycloartenol glycosides
- Other triterpenoid saponins
These compounds are often studied for their diverse biological activities and potential therapeutic applications.
特性
CAS番号 |
356522-35-5 |
|---|---|
分子式 |
C37H56O11 |
分子量 |
676.8 g/mol |
IUPAC名 |
[(1S,3R,3'S,4R,5R,6S,7R,8R,10S,12S,16R,18S,21R)-7-hydroxy-3'-(2-hydroxypropan-2-yl)-4,6,12,17,17-pentamethyl-18-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene-8,2'-oxirane]-3-yl] acetate |
InChI |
InChI=1S/C37H56O11/c1-17-25-20(47-37(28(17)42)30(48-37)32(5,6)43)13-33(7)22-10-9-21-31(3,4)23(46-29-27(41)26(40)19(39)15-44-29)11-12-35(21)16-36(22,35)14-24(34(25,33)8)45-18(2)38/h10,17,19-21,23-30,39-43H,9,11-16H2,1-8H3/t17-,19+,20-,21-,23-,24+,25-,26-,27+,28+,29-,30-,33-,34+,35+,36-,37+/m0/s1 |
InChIキー |
CNSJLMJKDVWQGM-VYBDBSRDSA-N |
異性体SMILES |
C[C@H]1[C@H]2[C@H](C[C@@]3([C@@]2([C@@H](C[C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)OC(=O)C)C)C)O[C@@]8([C@@H]1O)[C@@H](O8)C(C)(C)O |
正規SMILES |
CC1C2C(CC3(C2(C(CC45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)OC(=O)C)C)C)OC8(C1O)C(O8)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


